BW 58C

Description

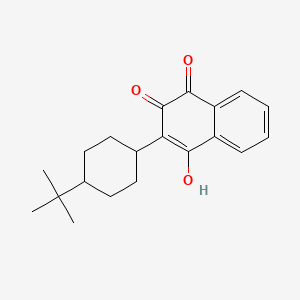

Structure

2D Structure

3D Structure

Properties

CAS No. |

86790-29-6 |

|---|---|

Molecular Formula |

C20H24O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

3-(4-tert-butylcyclohexyl)-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C20H24O3/c1-20(2,3)13-10-8-12(9-11-13)16-17(21)14-6-4-5-7-15(14)18(22)19(16)23/h4-7,12-13,21H,8-11H2,1-3H3 |

InChI Key |

PZQFWEVFWWOGCO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Other CAS No. |

94015-46-0 |

Synonyms |

2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone 58C80 BW 58C BW 58C, (trans)-isomer BW-58C BW58C |

Origin of Product |

United States |

Elucidation of Molecular and Cellular Mechanisms of Action

Investigation of Primary Molecular Targets and Interactions

The mechanism of action of hydroxynaphthoquinone compounds, including BW 58C, in sporozoan parasites is thought to be similar across different species. cabidigitallibrary.org

The action of hydroxynaphthoquinones appears to be linked to the electron-transport intermediate ubiquinone, which is found in the mitochondria of parasites in a form not observed in mammalian cells. cabidigitallibrary.org This suggests a selective blockade of electron-transport pathways in the parasite, leading to the disruption of vital metabolic processes linked to respiratory function. cabidigitallibrary.org this compound has been shown to be highly active against the malaria parasite Plasmodium falciparum. cabidigitallibrary.orgzobodat.at Electron microscopic studies of other hydroxynaphthoquinone compounds, such as parvaquone (B1210199), indicate that they can kill both schizonts and piroplasms within host cells without causing damage to the host cells themselves. cabidigitallibrary.org The selective blockade is considered to be due to the structural similarity of hydroxynaphthoquinones with ubiquinone. cabidigitallibrary.org

The structural similarity between hydroxynaphthoquinones and ubiquinone (CoQ) is central to the proposed mechanism of action. cabidigitallibrary.org It is assumed that this compound acts as an antagonist of ubiquinones, thereby interfering with mitochondrial electron transport in parasites. zobodat.at Ubiquinones are crucial components of the mitochondrial electron transport chain, accepting electrons from Complexes I and II and transferring them to Complex III. oulu.fi This interference selectively disrupts the parasite's ability to generate ATP through oxidative phosphorylation.

Modulation of Parasitic Electron Transport Systems

Cytochrome P450-Mediated Metabolism and Enzyme Inhibition Profiles

This compound undergoes extensive metabolism, particularly through alkyl hydroxylation. drugbank.comnih.gov

In humans, this compound is primarily metabolized by a 54 kDa form of cytochrome P450, identified as CYP2C9 (P450hB20-27), which catalyzes its alkyl hydroxylation to a single t-butylhydroxy metabolite. drugbank.comnih.gov This metabolic activity shows marked inter-individual variation in human liver microsomes. nih.gov Studies have investigated the correlation between this compound hydroxylation activity and the levels of CYP2C9 immunorelated proteins, as well as demographic factors such as age, sex, smoking habits, alcohol consumption, and clinical drug treatment, but found no significant relationship. nih.gov

While CYP2C9 is the primary enzyme responsible for this compound alkyl hydroxylation, studies have also examined its potential to inhibit other cytochrome P450 isoforms. This compound has been shown to inhibit the hydroxylation of tolbutamide (B1681337) (TBOH) and S-mephenytoin (MPOH) in human liver microsomes. nih.gov The inhibition was found to be non-competitive, with reported Ki values of 30 µM for TBOH and 175 µM for MPOH. nih.gov These findings suggest that this compound can interact with other enzymes within the CYP2C subfamily, although its primary metabolic pathway involves CYP2C9-mediated alkyl hydroxylation. CYP2C9 is a major drug-metabolizing enzyme in humans, responsible for the metabolism of approximately 10% of drug metabolism reactions, with CYP2C subfamily members (CYP2C8, CYP2C9, CYP2C19) collectively contributing significantly to drug metabolism. nih.gov

Given its specific metabolism by CYP2C9 and its inhibitory effects on other CYP2C-mediated activities, this compound has been suggested as a potentially useful model substrate for measuring human CYP2C activity in vitro. nih.gov The characterization of its metabolism and inhibition profile provides a basis for using this compound in in vitro systems to assess the activity and potential interactions with CYP2C enzymes. In vitro systems utilizing human liver microsomes or recombinant CYP enzymes are commonly used to study drug metabolism and enzyme inhibition. biorxiv.orgfrontiersin.org

Here is a summary of the inhibition data for this compound on CYP2C-mediated activities:

| Substrate | CYP450 Isoform | Type of Inhibition | Ki (µM) |

| Tolbutamide | CYP2C9 | Non-competitive | 30 |

| S-Mephenytoin | CYP2C19 | Non-competitive | 175 |

Note: The table above is based on the information regarding this compound's inhibition of tolbutamide hydroxylation (CYP2C9) and S-mephenytoin hydroxylation (CYP2C19). nih.gov

Impact on Other Cytochrome P450 Isoforms (e.g., CYP2C-mediated activities)

Analysis of Downstream Cellular Signaling Pathway Modulation (Inferred from general research on similar compounds and cellular biology)

While the primary characterized mechanism of action for this compound, a naphthoquinone compound, appears to be linked to the inhibition of the electron transport chain in parasite mitochondria nih.govpolyu.edu.hknih.gov, the modulation of downstream cellular signaling pathways can be broadly inferred from general research concerning compounds that perturb fundamental cellular processes and metabolite homeostasis. Cellular signaling networks are intricately linked to metabolic status and the availability of key molecules, including nucleosides. Alterations in the intracellular or extracellular concentrations of nucleosides, such as adenosine (B11128) and uridine, can have significant downstream effects on various signaling cascades.

General research on compounds that modulate nucleoside transport, such as inhibitors of equilibrative nucleoside transporters (ENTs), provides insights into how changes in nucleoside levels can impact cellular signaling. ENTs, including ENT1 and ENT2, are crucial for the bidirectional transport of nucleosides across cell membranes, influencing both intracellular nucleotide pools and extracellular nucleoside concentrations guidetopharmacology.orgwikipedia.orgguidetopharmacology.orgcenmed.comnih.goviarc.fruni.lu.

Modulation of nucleoside transport, whether through direct inhibition or other mechanisms affecting transporter function, can lead to altered levels of nucleosides in different cellular compartments. For instance, inhibition of adenosine uptake by ENT inhibitors (e.g., dipyridamole, dilazep, NBMPR) increases extracellular adenosine concentrations guidetopharmacology.orgwikipedia.orgguidetopharmacology.orgnih.govmims.comcenmed.comciteab.comwikipedia.orgnih.govfrontiersin.org. Extracellular adenosine acts as a signaling molecule by binding to purinergic receptors (specifically, P1 adenosine receptors - A1, A2A, A2B, and A3) on the cell surface nih.goviarc.frmims.comcenmed.comfishersci.ca. Activation of these G protein-coupled receptors can trigger a variety of downstream signaling events, including modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels, and activation of pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways fishersci.cabldpharm.com.

Conversely, changes in intracellular nucleoside concentrations can impact nucleotide synthesis pathways, affecting the availability of ATP, GTP, CTP, and UTP. These nucleotides are not only essential for DNA and RNA synthesis but also serve as energy currency and signaling molecules (e.g., ATP acting via P2 receptors). Disruptions in the balance of intracellular nucleotide pools can influence the activity of various enzymes and signaling proteins that are sensitive to cellular energy status or nucleotide availability. For example, the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, is directly influenced by the ratio of AMP to ATP wikipedia.org.

Pharmacological Characterization in Preclinical Research Models

In Vitro Model Systems for Activity Assessment

In vitro model systems are crucial for assessing the biological activity of compounds like BW 58C at the cellular or enzymatic level before moving to more complex in vivo studies. sigmaaldrich.comantibodies-online.combmglabtech.com These assays can quantify cytotoxicity, biological activity, biochemical mechanisms, and potential off-target interactions. sigmaaldrich.com

Evaluation in Parasite Culture Models (e.g., Plasmodium falciparum)

Table 1: In Vitro Effects of this compound on Plasmodium falciparum Pyrimidine (B1678525) Biosynthesis

| This compound Concentration | Observation Period (min) | Effect on Pyrimidine Nucleotides (UTP) | Effect on H14CO3 Flux | Effect on Carbamoyl-Aspartate Radioactivity | Effect on Carbamoyl-Aspartate Concentration | Proposed Mechanism |

| 0.1 nM | 256 | Dramatic decrease | Rapid inhibition | ~10-fold increase (over 64 min) | ~3-fold increase (over 256 min) | Inhibition of dihydroorotate (B8406146) dehydrogenase nih.gov |

| 800 nM | 256 | No significant effect on energy status | Not specified | Not specified | Not specified | Not specified |

Studies in Other Relevant Pathogen Models (e.g., Eimeria species, Theileria species)

Hydroxynaphthoquinone compounds, including analogues of buparvaquone (B1221023) like this compound, are believed to have a similar site of action in various sporozoa parasites, including Theileria species. cabidigitallibrary.org Their action appears to be linked to the electron-transport intermediate ubiquinone found in the mitochondria of these parasites, in a form not seen in mammalian cells. cabidigitallibrary.org This selective blockade of electron-transport pathways likely disrupts vital metabolic processes in the parasites, leading to their death. cabidigitallibrary.org While buparvaquone (BW 720C) is a major hydroxynaphthoquinone active against tropical theileriosis (Theileria annulata infection), and another analogue, BW 568C, has shown activity against Eimeria species, this compound is noted for its activity against Plasmodium falciparum. cabidigitallibrary.orgplos.org Eimeria species are protozoan parasites that infect the intestines of animals, causing coccidiosis, a disease with significant economic impact in livestock and poultry. ekb.eghipra.commsdvetmanual.com Theileria species are obligate intracellular protozoan parasites transmitted by ticks, causing theileriosis in cattle, which is a major constraint to the dairy industry in many regions. plos.orgphytojournal.comijcmas.comciheam.org

Mammalian Cellular Assays for Enzyme Interactions (e.g., Human Liver Microsomes)

This compound undergoes extensive alkyl hydroxylation in humans, and this process is catalyzed primarily by a specific form of cytochrome P450 (CYP) in human liver microsomes. drugbank.comnih.gov This enzyme has been identified as a member of the CYP2C9 subfamily, specifically P450hB20-27, a low-spin haemoprotein with a molecular mass of 54 kDa. drugbank.comnih.gov Hydroxylation of this compound in human liver microsomes is dependent on either NADPH or NADH, with the activity supported by NADH being approximately 35% of that supported by NADPH. nih.gov Studies with purified P450hB20-27 showed that cytochrome b5 stimulated the NADH-dependent activity 8-fold but inhibited the NADPH-dependent activity by 30%. nih.gov These findings indicate that this compound is a novel substrate structure for human CYP2C enzymes and highlight the role of CYP2C9 in its metabolism in the liver. nih.gov Cellular assays using mammalian cells, including those derived from the liver, are widely used in preclinical research to study drug metabolism, enzyme interactions, and potential drug-drug interactions. sigmaaldrich.comantibodies-online.combmglabtech.commdpi.comassumption.edu Liver microsomes, which contain a high concentration of CYP enzymes, are a standard in vitro model for studying hepatic drug metabolism. assumption.edueur.nl

In Vivo Animal Models for Systemic Research (Non-Human)

In vivo animal models are essential for evaluating the systemic effects, pharmacokinetics, and efficacy of compounds in a living organism. nih.gov While rodent models are commonly used, non-rodent models also play a vital role in comparative preclinical research. nih.govabpi.org.uk

Methodological Considerations in Animal Model Selection for Anti-Parasitic Research

This compound is a chemical compound classified as a hydroxynaphthoquinone analogue. Research has indicated its activity against the malaria parasite Plasmodium falciparum. biorxiv.org The activity of hydroxynaphthoquinones, including compounds like this compound, is understood to be linked to the selective blockade of electron-transport pathways within the mitochondria of parasites. biorxiv.org This disruption of vital metabolic processes is considered a key mechanism by which these compounds exert their anti-parasitic effects. biorxiv.org

The evaluation of potential anti-parasitic compounds like this compound necessitates the use of preclinical research models, with animal models playing a significant role in understanding compound efficacy and pharmacological properties in vivo. nih.govnih.govcenmed.comuni.luuni-freiburg.deciteab.com The selection of appropriate animal models for anti-parasitic research involves several methodological considerations aimed at mimicking aspects of the natural infection and evaluating the compound's impact. For a compound active against Plasmodium falciparum, such as this compound, relevant malaria models would be employed. biorxiv.org

Studies evaluating antimalarial compounds in rodent models, for instance, often involve infecting animals with rodent-specific Plasmodium species like Plasmodium berghei or Plasmodium yoelii. citeab.comuni.lu Methodologies in such studies can include assessing the reduction in parasite load (parasitemia) or monitoring the survival time of treated animals compared to controls. uni.lu These approaches provide detailed research findings on the compound's effectiveness in vivo. The selection of a particular rodent Plasmodium species and host strain can influence the disease progression and the observed response to treatment, making these crucial methodological choices. cenmed.comciteab.com

Advanced Research Methodologies and Analytical Techniques Applied to Bw 58c Studies

Spectroscopic and Chromatographic Methods for Compound and Metabolite Characterization

Spectroscopic and chromatographic techniques are fundamental in the characterization of chemical compounds and their metabolites fiveable.me. These methods enable the separation, identification, and quantification of substances within complex mixtures. For BW 58C, such techniques have been crucial in understanding its behavior in biological systems.

High-performance liquid chromatography (HPLC) has been utilized in studies involving this compound. For instance, HPLC techniques were employed to study the effects of this compound on metabolite levels and the flux of H14CO3 through the de novo pyrimidine (B1678525) biosynthetic pathway in Plasmodium falciparum nih.gov. This application highlights the use of chromatography in analyzing metabolic processes influenced by the compound.

The characterization of metabolites often involves coupling chromatographic separation with spectroscopic detection, such as mass spectrometry (MS) mdpi.com. LC-MS techniques are powerful for identifying and characterizing metabolites present in biological samples due to their sensitivity and ability to provide structural information mdpi.com. While specific details on the application of hyphenated techniques like LC-MS directly for this compound metabolite structural elucidation were not extensively detailed in the search results, the general importance and application of these methods in metabolite characterization are well-established researchgate.net. This compound is known to undergo extensive alkyl hydroxylation to a single t-butylhydroxy metabolite in humans and in human liver microsomes drugbank.comnih.gov. The identification and characterization of this metabolite would typically involve chromatographic separation followed by spectroscopic analysis.

In Vitro Enzyme Kinetic and Inhibition Assays

In vitro enzyme kinetic and inhibition assays are essential for understanding how a compound interacts with specific enzymes, determining the rate of enzymatic reactions, and evaluating the potency and mechanism of enzyme inhibition mdpi.comigem.wiki. These assays often utilize recombinant enzymes or cellular fractions like microsomes, which contain a variety of enzymes, including cytochrome P450 (CYP) enzymes nih.gov.

Studies on this compound have utilized human liver microsomes to investigate its metabolism by cytochrome P450 enzymes nih.govnih.gov. It has been shown that CYP2C9 is primarily responsible for the hydroxylation of this compound in human liver microsomes nih.govnih.gov.

Enzyme kinetic analysis has been applied to study the interaction between this compound and CYP2C9. These studies involve incubating the enzyme source (e.g., human liver microsomes or purified recombinant enzyme) with varying concentrations of this compound and measuring the rate of metabolite formation nih.gov. This allows for the determination of kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the enzyme's affinity for the substrate and the maximum rate of the reaction, respectively nih.govembopress.org.

Inhibition assays are performed to assess the ability of this compound to inhibit the activity of specific enzymes. This compound has been shown to inhibit the hydroxylation of tolbutamide (B1681337) and S-mephenytoin, which are substrates for CYP2C9, in human liver microsomes nih.gov. These inhibition studies provide information on the potential for drug-drug interactions if this compound were to be co-administered with other medications metabolized by the same enzyme nih.gov. The inhibition by this compound on tolbutamide and S-mephenytoin hydroxylation was found to be non-competitive, with Ki values of 30 µM and 175 µM, respectively nih.gov. This suggests that this compound binds to a site on the enzyme distinct from the substrate binding site, or alters the enzyme conformation.

Table 1: Inhibition of CYP2C9 Substrates by this compound in Human Liver Microsomes

| Substrate | Inhibition Type | Ki (µM) |

| Tolbutamide | Non-competitive | 30 |

| S-Mephenytoin | Non-competitive | 175 |

Structural Activity Relationship (SAR) Studies and Computational Modeling

Structural Activity Relationship (SAR) studies aim to correlate variations in chemical structure with changes in biological activity mdpi.comd-nb.info. By synthesizing and testing a series of related compounds, researchers can identify which parts of the molecule are important for its activity and how modifications affect potency, selectivity, and other pharmacological properties mdpi.com. While direct SAR studies specifically on a series of this compound analogs were not prominently detailed in the provided search results, the classification of this compound as a naphthoquinone antimalarial drug implies that SAR principles would have been applied during its development and optimization drugbank.comnih.govnih.gov. Understanding the relationship between the naphthoquinone core, the tert-butylcyclohexyl substituent, and the hydroxyl group in this compound is crucial for understanding its activity against Plasmodium falciparum and its metabolic fate.

Computational modeling techniques are often used in conjunction with SAR studies to predict the biological activity of compounds, design new molecules, and understand the interactions between ligands and their targets at a molecular level nih.govosf.iorsc.org. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide insights into the preferred binding conformations of a molecule, the forces involved in binding, and develop predictive models for activity based on structural features chem-soc.siarxiv.org. Although specific computational modeling studies focused solely on this compound were not found, these methods are standard in the field of drug discovery and would be relevant for further investigation into this compound's interactions with its biological targets, such as dihydroorotate (B8406146) dehydrogenase in Plasmodium falciparum nih.gov. Computational approaches can help to explain the observed enzyme inhibition profiles and guide the design of compounds with improved properties.

Molecular Biology and Biochemical Assays for Target Identification and Pathway Elucidation

Molecular biology and biochemical assays are fundamental tools for identifying the molecular targets of a drug and elucidating the biological pathways through which it exerts its effects editco.bionih.govdokumen.pub. These assays can involve studying gene expression, protein levels, enzyme activity, and protein-protein interactions nih.govdokumen.pubrsc.org.

In the case of this compound, biochemical assays have been used to investigate its effect on the de novo pyrimidine biosynthetic pathway in Plasmodium falciparum nih.gov. These studies measured the levels of various metabolites in the pathway and the flux of labeled precursors to understand where this compound intervenes nih.gov. The results indicated that this compound inhibits this pathway at the site of dihydroorotate dehydrogenase nih.gov. This is a key example of a biochemical assay being used for target identification and pathway elucidation.

Molecular biology techniques, such as gene expression analysis (e.g., using quantitative PCR or RNA sequencing) or techniques to study protein levels (e.g., Western blotting), could be used to investigate how this compound affects the expression of genes or proteins involved in the pyrimidine synthesis pathway or other relevant processes in the malaria parasite bioscientifica.com. While not explicitly detailed for this compound in the search results, these methods are routinely used to complement biochemical findings and gain a more comprehensive understanding of a compound's mechanism of action nih.govdokumen.pubrsc.org. The identification of dihydroorotate dehydrogenase as a target through biochemical assays could be further supported by molecular biology studies examining the consequences of this inhibition on parasite biology.

Table 2: Key Biochemical Finding for this compound

| Target Enzyme | Effect | Organism | Reference |

| Dihydroorotate Dehydrogenase | Inhibition | Plasmodium falciparum | nih.gov |

Theoretical Frameworks and Future Directions in Bw 58c Research

Conceptual Advancements in Cytochrome P450 Enzymology Driven by BW 58C

Studies on the metabolism of this compound have significantly advanced the understanding of human cytochrome P450 (CYP) enzymes, particularly the CYP2C9 subfamily. This compound undergoes extensive alkyl hydroxylation in humans, and investigations using human liver microsomes and purified enzymes identified CYP2C9 (specifically the P450hB20-27 form) as primarily responsible for this metabolic transformation. nih.gov

This finding was notable because this compound presents a novel substrate structure for human CYP2C enzymes, thereby broadening the known range of substrates metabolized by CYP2C9. nih.gov The research demonstrated that this compound hydroxylation in human liver microsomes is dependent on NADPH or NADH, with NADH-supported activity being approximately 35% of that supported by NADPH. nih.gov Furthermore, with purified P450hB20-27, cytochrome b5 stimulated the NADH-dependent activity significantly (8-fold) but inhibited the NADPH-dependent activity. nih.gov These detailed enzymatic studies provide a deeper understanding of the catalytic versatility and cofactor requirements of CYP2C9, contributing to the broader theoretical framework of drug metabolism by this important enzyme family. nih.govojp.gov

Contributions to Understanding Anti-Parasitic Drug Resistance Mechanisms (General relevance)

While specific detailed mechanisms of resistance directly linked to this compound were not extensively highlighted in the search results, research on naphthoquinone antimalarials, including analogues of compounds like buparvaquone (B1221023) (to which this compound is related), generally contributes to the understanding of anti-parasitic drug resistance. cabidigitallibrary.org Naphthoquinones typically target the electron transport chain in the mitochondria of parasites, a site that differs from mammalian cells. cabidigitallibrary.org Resistance to such compounds can arise through various mechanisms affecting drug uptake, metabolism, or alterations in the target site. Studies investigating the efficacy of naphthoquinones against resistant parasite strains or exploring the metabolic fate of these compounds within parasites can reveal mechanisms by which parasites evade drug action. For instance, the metabolic hydroxylation of this compound by human enzymes, while relevant to pharmacokinetics in the host, illustrates a general principle: metabolic modification can inactivate or alter the activity of naphthoquinone compounds. Understanding how parasites might similarly metabolize or otherwise handle these compounds is crucial for developing strategies to overcome resistance. Research into the mode of action of related naphthoquinones, which involves interference with the parasite's electron transport system, provides a foundation for investigating potential resistance pathways that might affect this compound or similar compounds. cabidigitallibrary.org

Methodological Innovations in Preclinical Compound Evaluation Stemming from this compound Research

The investigation of this compound as an experimental antimalarial drug necessitated the application and potentially the refinement of preclinical evaluation methodologies. drugbank.comdrugbank.com While specific methodological innovations directly attributed solely to this compound research were not explicitly detailed, the process of evaluating such a compound in the preclinical phase involves standard practices that are continuously being improved. These practices include in vitro assessments against target parasites (like Plasmodium falciparum), evaluation of metabolic stability using liver microsomes (as seen with the CYP450 studies), and potentially in vivo efficacy studies in animal models. nih.govcabidigitallibrary.orgmdpi.com

The challenges encountered in evaluating compounds like this compound, such as understanding their metabolic fate and potential for interaction with host enzymes, drive the need for more sophisticated preclinical models and assays. For example, the detailed kinetic studies of this compound hydroxylation by CYP2C9 highlight the importance of robust in vitro systems for predicting human metabolism and potential drug-drug interactions early in the preclinical phase. nih.govojp.gov Furthermore, the development and application of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) used in the study of related naphthoquinones like parvaquone (B1210199) and buparvaquone, are essential for quantifying compound concentrations in biological samples during preclinical pharmacokinetic studies. cabidigitallibrary.org The need to evaluate efficacy against various parasite strains, including potentially resistant ones, also pushes the development of standardized and high-throughput screening methods. cabidigitallibrary.org Thus, the research into compounds like this compound contributes to the cumulative knowledge base and practical experience that informs and refines preclinical evaluation strategies for anti-parasitic and other therapeutic agents. nih.govdiva-portal.org

Unexplored Research Avenues for Naphthoquinone Derivatives in Biological Systems (Without implying therapeutic potential)

The study of this compound as a naphthoquinone derivative opens up broader research avenues for exploring the biological interactions of this compound class beyond anti-parasitic effects, focusing purely on their biochemical and cellular activities. Naphthoquinones, including 1,4-naphthoquinones like this compound, are known for their redox-active properties and their ability to interact with various biological molecules and pathways. mdpi.comjst.go.jp

Potential unexplored research avenues for naphthoquinone derivatives in biological systems include:

Interactions with other enzyme systems: Beyond CYP450s, naphthoquinones can interact with a range of enzymes involved in cellular respiration, oxidative stress response, and other metabolic processes. Investigating the inhibitory or modulatory effects of this compound and similar structures on these enzymes could reveal novel biochemical mechanisms. jst.go.jpmdpi.com

Protein binding and modification: Naphthoquinones can covalently modify proteins through Michael addition reactions. Exploring which proteins are targeted by this compound in different cellular contexts could provide insights into its cellular effects at a molecular level, independent of a specific therapeutic outcome.

Generation of reactive oxygen species (ROS): Many naphthoquinones are known to undergo redox cycling, leading to the generation of ROS. mdpi.com Studying the extent and consequences of ROS generation by this compound in various cell types could elucidate its impact on cellular oxidative balance and signaling pathways.

Influence on cellular signaling pathways: Naphthoquinones have been shown to influence various signaling cascades, including those related to inflammation and cell proliferation. nih.govrsc.org Research could focus on how this compound interacts with specific kinases, transcription factors (like NF-κB), or other components of signaling networks. rsc.orgnih.gov

Biophysical interactions: Investigating the interactions of this compound with biological membranes or other cellular structures could provide insights into its cellular distribution and potential mechanisms of entry or retention within cells. acs.orgresearchgate.net

These avenues represent fundamental research questions about the biological behavior of naphthoquinone derivatives, driven by the structural features of compounds like this compound, without making claims about their therapeutic utility in these contexts. redalyc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing BW 58C, and how can researchers ensure reproducibility across laboratories?

- Methodological Answer : Synthesis protocols must include detailed descriptions of reagents, reaction conditions (temperature, solvent, catalysts), and purification steps. To ensure reproducibility:

- Use validated instrumentation (e.g., NMR, HPLC) with manufacturer and model specifications documented .

- Report standard deviations and averages for yield and purity metrics in tabular format (e.g., Table I: Synthesis Parameters) .

- Provide raw data in supplementary materials, including failed attempts, to highlight critical variables .

Q. Which spectroscopic and chromatographic methods are recommended for initial characterization of this compound, and what validation criteria should be applied?

- Methodological Answer :

- Spectroscopy : Use / NMR with deuterated solvents and internal standards (e.g., TMS). Validate peak assignments against computational predictions (DFT) or literature analogs .

- Chromatography : Employ HPLC-MS with retention time and mass-to-charge ratio comparisons to reference standards. Include calibration curves and limit-of-detection values in supplementary data .

- Validation : Cross-validate results using at least two independent techniques (e.g., IR + elemental analysis) to confirm molecular identity .

Q. How should researchers design controlled experiments to assess this compound’s stability under varying environmental conditions?

- Methodological Answer :

- Use a factorial design to test variables (pH, temperature, light exposure). For example:

- Factor 1 : pH (4, 7, 10)

- Factor 2 : Temperature (25°C, 40°C)

- Response Variables : Degradation rate, byproduct formation .

- Include kinetic studies (Arrhenius plots) and stability-indicating assays (e.g., forced degradation via oxidation) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., solubility, enthalpy) of this compound be resolved?

- Methodological Answer :

- Conduct meta-analyses of existing data, identifying methodological disparities (e.g., solvent purity, calorimetry techniques). Use statistical tools (ANOVA, Bland-Altman plots) to quantify variability .

- Replicate disputed experiments under standardized conditions, documenting all parameters (e.g., humidity during DSC measurements) .

- Propose a consensus protocol via collaborative interlaboratory studies, emphasizing transparency in raw data sharing .

Q. What computational models are suitable for predicting this compound’s reactivity, and how should experimental data validate these predictions?

- Methodological Answer :

- Models : Use DFT for electronic structure analysis, MD simulations for solvation dynamics, and QSAR for reactivity trends .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius parameters from reaction rate studies). Discrepancies >10% warrant re-evaluation of basis sets or force fields .

- Report uncertainty ranges for computational outputs and benchmark against known analogs (e.g., Hammett plots) .

Q. How can multi-parametric studies evaluate this compound’s interactions with biological systems while controlling confounding variables?

- Methodological Answer :

- Design : Use a systems biology approach, integrating omics data (proteomics, metabolomics) with in vitro assays (e.g., cytotoxicity, enzyme inhibition).

- Controls : Include positive/negative controls, sham treatments, and blinded analysis to reduce bias .

- Data Integration : Apply multivariate analysis (PCA, PLS-DA) to identify covarying factors and isolate this compound-specific effects .

Guidance for Data Presentation

- Tables : Use Roman numerals for synthesis parameters (Table I) and Arabic numerals for spectral data (Figure 1). Include SDs and confidence intervals .

- Figures : Ensure high contrast in chromatograms/spectra; label axes with units and error bars .

- Reproducibility : Archive raw data in repositories (e.g., Zenodo) with DOIs, and cite these in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.